molecular formula C12H11NO4 B1235459 (2E,4E)-6-(2-aminophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid

(2E,4E)-6-(2-aminophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid

Cat. No. B1235459
M. Wt: 233.22 g/mol
InChI Key: OHOFWYOLTJXLET-JSXJEZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-6-(2-aminophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid is a 6-oxo monocarboxylic acid that is (2E,4E)-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid in whith one of the ortho positions of the phenyl ring is substituted by an amino group. It is a 6-oxo monocarboxylic acid, an amino monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a (2E,4E)-6-(2-aminophenyl)-2-hydroxy-6-oxohexa-2,4-dienoate.

Scientific Research Applications

Metabolism and Microbial Degradation

  • Metabolism in Bacteria : The compound has been identified as a metabolic product in bacterial systems. For example, it was found as a metabolite in Pseudomonas putida during the degradation of biphenyl (Catelani et al., 1973).
  • Microbial Degradation of Carbazole : This compound is involved in the microbial degradation of carbazole. In Pseudomonas resinovorans, it was identified as a part of the degradation pathway, highlighting its role in environmental bioremediation processes (Nojiri et al., 2003).

Enzymatic Activity and Biodegradation

  • Hydrolase Enzyme Activity : The compound is a substrate for specific hydrolase enzymes. It was used to study the properties of 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase, which plays a role in breaking down complex organic compounds in nature (Riddle et al., 2003).
  • Role in Biodegradation Pathways : The compound is significant in the biodegradation pathways of polychlorinated biphenyls (PCBs), as studied in Rhodococcus sp. RHA1 (Hatta et al., 1998).

Chemical Synthesis and Natural Products

  • In Chemical Synthesis : It serves as an intermediate in the synthesis of complex molecules like elaiolide, demonstrating its utility in synthetic organic chemistry (Morita & Kuwahara, 2007).
  • Isolation from Natural Sources : Compounds structurally related to this acid have been isolated from natural sources such as mangrove endophytes, indicative of its presence and roles in diverse biological systems (Guan et al., 2005).

Catalytic Mechanisms and Structural Studies

  • Study of Catalytic Mechanisms : The compound has been used in studies to understand the catalytic mechanisms of enzymes like meta-cleavage product hydrolase BphD, crucial for understanding microbial metabolism (Speare et al., 2004).
  • Structural Analysis : Research into its structure and physicochemical properties provides insights into its reactivity and interaction with biological molecules (Catelani & Colombi, 1974).

properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(3E,5Z)-6-(2-aminophenyl)-6-hydroxy-2-oxohexa-3,5-dienoic acid

InChI

InChI=1S/C12H11NO4/c13-9-5-2-1-4-8(9)10(14)6-3-7-11(15)12(16)17/h1-7,14H,13H2,(H,16,17)/b7-3+,10-6-

InChI Key

OHOFWYOLTJXLET-JSXJEZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/C=C/C(=O)C(=O)O)/O)N

SMILES

C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-6-(2-aminophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
Reactant of Route 2
(2E,4E)-6-(2-aminophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
Reactant of Route 3
(2E,4E)-6-(2-aminophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
Reactant of Route 4
(2E,4E)-6-(2-aminophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
Reactant of Route 5
(2E,4E)-6-(2-aminophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
Reactant of Route 6
(2E,4E)-6-(2-aminophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid

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